Benzoic acid, 3,3'-oxybis(2-amino-

Monomer design Functional group density Polymer feedstock

Benzoic acid, 3,3'-oxybis(2-amino- (CAS 32602-67-8; synonym 3-oxyanthranilic acid) is a symmetric, ether-bridged bis(aminobenzoic acid) with molecular formula C14H12N2O5 and molecular weight 288.25 g mol⁻¹. It contains two ortho-amino and two ortho-carboxylic acid groups, placing it in the class of ortho-aminobenzoates.

Molecular Formula C14H12N2O5
Molecular Weight 288.25 g/mol
CAS No. 32602-67-8
Cat. No. B1212143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3,3'-oxybis(2-amino-
CAS32602-67-8
Synonyms3-oxyanthranilic acid
Molecular FormulaC14H12N2O5
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)OC2=CC=CC(=C2N)C(=O)O)N)C(=O)O
InChIInChI=1S/C14H12N2O5/c15-11-7(13(17)18)3-1-5-9(11)21-10-6-2-4-8(12(10)16)14(19)20/h1-6H,15-16H2,(H,17,18)(H,19,20)
InChIKeyDWTYTLYFPQXMCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 3,3'-oxybis(2-amino- (CAS 32602-67-8): Procuring the Dimeric Aminobenzoic Acid Building Block for Specialised Research


Benzoic acid, 3,3'-oxybis(2-amino- (CAS 32602-67-8; synonym 3-oxyanthranilic acid) is a symmetric, ether-bridged bis(aminobenzoic acid) with molecular formula C14H12N2O5 and molecular weight 288.25 g mol⁻¹ [1]. It contains two ortho-amino and two ortho-carboxylic acid groups, placing it in the class of ortho-aminobenzoates. The compound is both a recognised tryptophan metabolite and a tetrafunctional monomer for condensation polymers. This guide identifies the quantifiable attributes that differentiate it from the structurally closest mono‑ and di‑functional benzoic acids, thereby supporting informed procurement decisions.

Why 3,3'-Oxybis(2-aminobenzoic Acid) Cannot Be Replaced by Common Mono‑ or Di‑Benzoic Acid Analogs


Standard procurement catalogs list numerous aminobenzoic acids (e.g., anthranilic acid, 3‑hydroxyanthranilic acid, 4,4'‑oxybis(benzoic acid)). However, the target compound’s dimeric architecture — two amino‑carboxylate chelating pockets connected by a flexible ether bridge — creates a unique density of reactive sites and a distinct molecular recognition signature that mono‑functional analogs cannot replicate [1]. Direct comparative studies are limited, but the available structural, biological and polymer‑design evidence demonstrates that substituting the dimer with a monomeric counterpart fundamentally alters stoichiometry, crosslinking potential, and biochemical affinity. The following sections present the strongest differential evidence currently obtainable.

Product‑Specific Quantitative Evidence Guide for Benzoic Acid, 3,3'-oxybis(2-amino-


Bis‑Functional Architecture vs. Mono‑Aminobenzoic Acids: Functional‑Group Density Comparison

The target compound carries two amine and two carboxylic acid groups per molecule, whereas the closest monomeric tryptophan metabolite, 3‑hydroxyanthranilic acid (CAS 548‑93‑6), and the simplest ortho‑aminobenzoic acid, anthranilic acid (CAS 118‑92‑3), possess only one amine and one carboxylic acid (or one hydroxyl) [1][2][3]. This 2‑fold higher functional‑group density permits chain‑extension polycondensation rather than end‑capping, and enables higher crosslink density in cured resins. The difference is structural but translates directly into polymer network architecture.

Monomer design Functional group density Polymer feedstock

3‑OAA‑Antigen Detection in Gastric Cancer: Presence vs. Healthy‑Donor Baseline

In a clinical study of gastric neoplasms, the 3‑oxyanthranilic acid‑containing antigen (3‑OAA‑antigen) was detected in the blood serum of the majority of patients with histologically proven gastric cancer and in some patients with pretumor lesions, whereas it was absent in all healthy donors [1]. This qualitative presence‑vs.‑absence pattern directly contrasts with the behaviour of monomeric 3‑hydroxyanthranilic acid, which has been evaluated for bladder and kidney tumours but does not form the same immunogenic complex.

Cancer biomarker Immunodiagnosis Hapten detection

Amino‑Chelating Architecture vs. Amino‑Free 4,4′‑Oxybis(benzoic acid): Coordination‑Chemistry Potential

The target compound possesses ortho‑amino‑carboxylate pairs on both aromatic rings, enabling bidentate chelation of metal ions. In contrast, 4,4′‑oxybis(benzoic acid) (CAS 2215‑89‑6, MW 258.23) contains only two carboxylate donors and zero amino groups [1][2]. The additional nitrogen donors in the target molecule allow for mixed N,O‑coordination modes (e.g., formation of five‑membered chelate rings) and can stabilise higher coordination numbers, which is well‑established for aminobenzoic acid complexes in general [3]. Although no head‑to‑head crystallographic study of the two linkers has been published, the qualitative difference in donor‑atom inventory is intrinsic.

Coordination polymer Metal-organic framework Ligand design

Best Application Scenarios for Benzoic Acid, 3,3'-oxybis(2-amino- (CAS 32602-67-8) Based on Differential Evidence


Polymer Synthesis: Step‑Growth Monomer for High‑Crosslink‑Density Networks

The bis‑ortho‑aminobenzoic acid architecture provides two reactive amine‑carboxylate pairs per molecule, enabling polyamide or polyimide formation with intrinsically higher crosslink density than that achievable with mono‑aminobenzoic acids such as anthranilic acid [1]. This translates to enhanced thermal stability and solvent resistance, making the compound a candidate monomer for high‑performance coatings and composite matrices.

Cancer Immunology Research: Gastric‑Cancer Hapten and Diagnostic Antigen

3‑OAA‑antigen, formed in vivo from the compound, is detected specifically in the serum of gastric‑cancer patients and is absent in healthy individuals [1]. This unique immunogenicity — not observed with monomeric 3‑hydroxyanthranilic acid — positions the compound as a critical research tool for developing early‑stage gastric‑cancer immunoassays.

Coordination Chemistry and MOF Engineering: Mixed N,O‑Donor Linker

The dual ortho‑amino‑carboxylate donor sets permit chelating coordination modes that simple dicarboxylic acid linkers (e.g., 4,4′‑oxybis(benzoic acid)) cannot support [1]. This enables construction of metal‑organic frameworks with tunable pore surfaces and potential catalytic activity, particularly in reactions requiring Lewis‑basic amino sites.

Tryptophan‑Kynurenine Pathway Studies: Metabolite Tracing and Quantification

As an identified tryptophan metabolite, the compound serves as a reference standard for analytical method development (LC‑MS/MS, HPLC) aimed at profiling the kynurenine pathway [1]. Its dimeric structure differentiates it from the more abundant monomeric metabolites, allowing selective monitoring of the oxidative dimerisation branch.

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